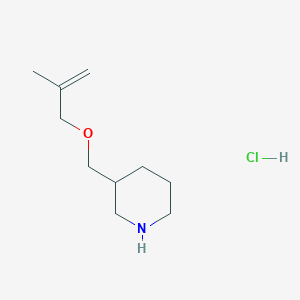![molecular formula C11H13BrN2O2 B1440482 3-[(2-Bromoacetyl)amino]-N-ethylbenzamide CAS No. 1138443-05-6](/img/structure/B1440482.png)
3-[(2-Bromoacetyl)amino]-N-ethylbenzamide
Übersicht
Beschreibung
“3-[(2-Bromoacetyl)amino]-N-ethylbenzamide” is a chemical compound used for proteomics research . It has a molecular formula of C11H13BrN2O2 and a molecular weight of 285.15 .
Molecular Structure Analysis
The molecular structure of “3-[(2-Bromoacetyl)amino]-N-ethylbenzamide” is defined by its molecular formula, C11H13BrN2O2 . This indicates that the compound contains 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “3-[(2-Bromoacetyl)amino]-N-ethylbenzamide” are not detailed in the search results, bromoacetyl coumarin derivatives have been used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .Wissenschaftliche Forschungsanwendungen
Enhancement of Toxic and Transforming Effects : 3-Aminobenzamide, closely related to the compound , has been shown to enhance the toxic effects of ethyl methanesulfonate and methyl methanesulfonate. It also increases ethyl methanesulfonate induced transformation in BALB/3T3 cells, highlighting its significance in DNA damage repair and chemical induction of transformation in vitro (Lubet et al., 1984).
Anticancer Evaluation : Certain derivatives, like 4-Amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester, have been synthesized and evaluated for their anticancer activity. These compounds are tested against a panel of 60 cell lines derived from nine cancer types, demonstrating the potential of similar compounds in cancer research (Bekircan et al., 2008).
Peptide Synthesis Applications : The compound has been utilized in the synthesis of peptides, particularly in the formation of 3-acyloxy-2-hydroxy-N-ethylbenzamides from peptide acids. This application is crucial for understanding the mechanisms of coupling and racemization in peptide synthesis (Kemp et al., 1974).
Inhibition of Photosynthesis : Derivatives like 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides have been found to inhibit photosynthetic electron transport, with their efficiency depending on the compound's lipophilicity and the electronic properties of the substituent. This suggests a role in studying photosynthetic processes and possibly in developing photosynthesis-inhibiting agents (Kráľová et al., 2013).
Eigenschaften
IUPAC Name |
3-[(2-bromoacetyl)amino]-N-ethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-2-13-11(16)8-4-3-5-9(6-8)14-10(15)7-12/h3-6H,2,7H2,1H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCZGYAZYKQFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromoacetyl)amino]-N-ethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1440403.png)
![Tert-butyl 2-(3,4-dimethylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1440404.png)

![2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440409.png)


![trans-2-[Isopropyl(methyl)amino]cyclopentanol](/img/structure/B1440415.png)

![3-[(3-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1440417.png)



![3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B1440421.png)